molecular formula C14H14FN B15090505 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine

Cat. No.: B15090505
M. Wt: 215.27 g/mol
InChI Key: QQIZQBKKQAFAJV-UHFFFAOYSA-N
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Description

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine is unique due to the presence of both a fluorophenyl and a phenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can result in different reactivity and interaction profiles with biological targets .

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8-9,16H2

InChI Key

QQIZQBKKQAFAJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCN

Origin of Product

United States

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